molecular formula C17H10N4O3S B4325335 3-(2-nitrophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

3-(2-nitrophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

Cat. No.: B4325335
M. Wt: 350.4 g/mol
InChI Key: FAIOFHDDUKGZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-nitrophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one, also known as NPTT, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. NPTT is a member of the triazolothiazine family of compounds, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 3-(2-nitrophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is not yet fully understood. However, it is thought to act by inhibiting key enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis. This leads to the disruption of normal cellular function and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, this compound has been found to modulate the immune system, leading to enhanced immune responses against cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2-nitrophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is its broad spectrum of biological activity, making it a potentially useful compound for a range of scientific applications. However, its limited solubility in water can make it difficult to work with in certain experiments. In addition, further research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on 3-(2-nitrophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one. One area of interest is the development of new synthetic routes to improve yield and purity. In addition, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of cancer and other diseases. Finally, there is a need for more research on the potential side effects and toxicity of this compound to ensure its safety for use in scientific research.

Scientific Research Applications

3-(2-nitrophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one has been found to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. It has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. In addition, this compound has been found to exhibit potent anticancer activity against several cancer cell lines, including breast and lung cancer.

Properties

IUPAC Name

3-(2-nitrophenyl)-7-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N4O3S/c22-15-10-14(11-6-2-1-3-7-11)25-17-19-18-16(20(15)17)12-8-4-5-9-13(12)21(23)24/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIOFHDDUKGZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C(=NN=C3S2)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-nitrophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
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3-(2-nitrophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
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3-(2-nitrophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
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3-(2-nitrophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
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3-(2-nitrophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
Reactant of Route 6
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3-(2-nitrophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

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